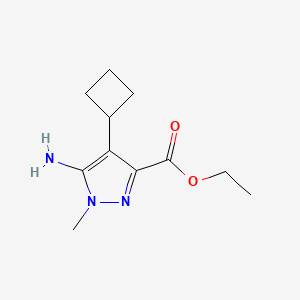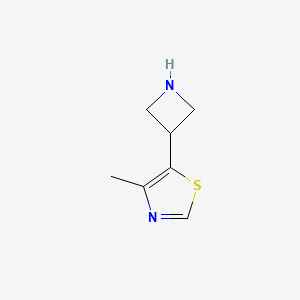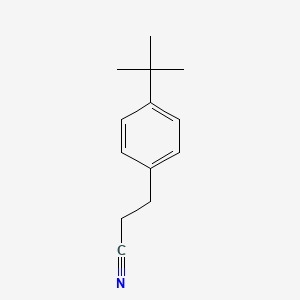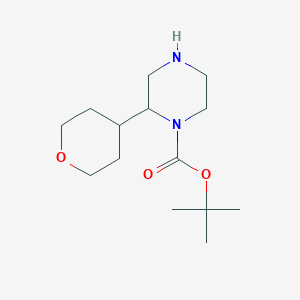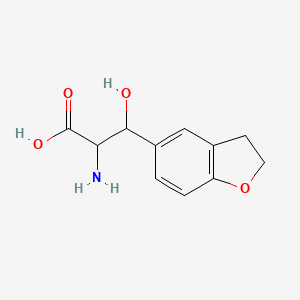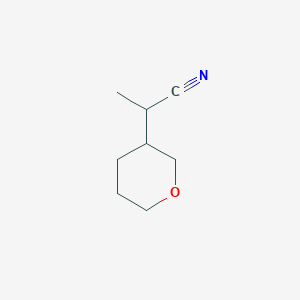
2-(Oxan-3-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxan-3-yl)propanenitrile: is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, which is further substituted with an oxan-3-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: One common method for synthesizing nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be synthesized by dehydrating amides using phosphorus pentoxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods:
Catalytic Hydrogenation of Acrylonitrile: Acrylonitrile can be hydrogenated in the presence of catalysts such as copper phosphate, rhodium, or Raney nickel to produce propionitrile.
Electrolytic Hydrogenation Dipolymerization: In the production of adiponitrile, propionitrile is obtained as a by-product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Nitriles can undergo oxidation reactions to form amides or carboxylic acids.
Reduction: Nitriles can be reduced to primary amines using hydrogenation or other reducing agents.
Substitution: Nitriles can participate in substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Catalysts like Raney nickel or palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.
Substitution: Sodium or potassium cyanide in ethanol is used for substitution reactions involving halogenoalkanes.
Major Products Formed:
Amides: Formed from the oxidation of nitriles.
Primary Amines: Formed from the reduction of nitriles.
Hydroxynitriles: Formed from the reaction of nitriles with aldehydes or ketones.
Applications De Recherche Scientifique
Chemistry: 2-(Oxan-3-yl)propanenitrile is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and materials.
Biology: In biological research, nitriles are studied for their potential as enzyme inhibitors and their role in metabolic pathways.
Medicine: Nitriles are explored for their potential therapeutic applications, including as precursors for pharmaceuticals and as active pharmaceutical ingredients.
Industry: In the industrial sector, nitriles are used in the production of polymers, resins, and other materials. They are also used as solvents and in the manufacture of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Oxan-3-yl)propanenitrile involves its interaction with molecular targets through its nitrile group. The nitrile group can participate in various chemical reactions, including nucleophilic addition and substitution, which can affect biological pathways and enzyme activities. The specific molecular targets and pathways involved depend on the context of its application, such as in enzyme inhibition or as a precursor in synthetic pathways.
Comparaison Avec Des Composés Similaires
3-(Oxan-2-yl)propanenitrile: A structural isomer with the oxan group attached at a different position.
Propanenitrile: A simpler nitrile compound without the oxan group.
Hydroxynitriles: Compounds with an additional hydroxyl group attached to the nitrile carbon.
Uniqueness: 2-(Oxan-3-yl)propanenitrile is unique due to the presence of the oxan-3-yl group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
2-(oxan-3-yl)propanenitrile |
InChI |
InChI=1S/C8H13NO/c1-7(5-9)8-3-2-4-10-6-8/h7-8H,2-4,6H2,1H3 |
Clé InChI |
XAVXGHVMJIWIEU-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)C1CCCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride](/img/structure/B13535825.png)
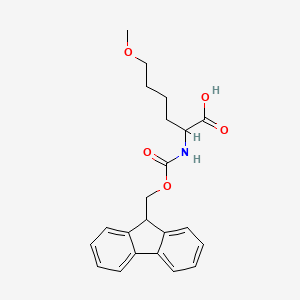
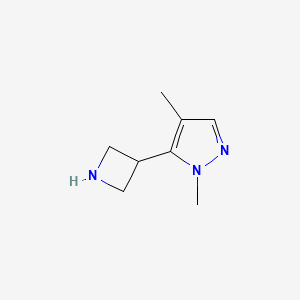
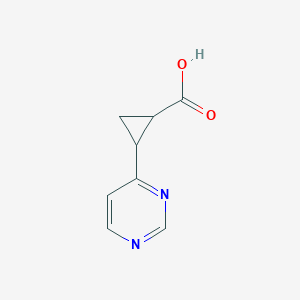


![2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13535875.png)
